3-ethoxy-N-methylspiro[3.4]octan-1-amine hydrochloride
Overview
Description
3-ethoxy-N-methylspiro[3.4]octan-1-amine hydrochloride is a chemical compound with the molecular formula C11H22ClNO and a molecular weight of 219.75 g/mol It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
The synthesis of 3-ethoxy-N-methylspiro[34]octan-1-amine hydrochloride involves several steps The synthetic route typically starts with the preparation of the spiro[3The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial production methods for this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to ensure high purity and consistency .
Chemical Reactions Analysis
3-ethoxy-N-methylspiro[3.4]octan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-ethoxy-N-methylspiro[3.4]octan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 3-ethoxy-N-methylspiro[3.4]octan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-ethoxy-N-methylspiro[3.4]octan-1-amine hydrochloride can be compared with other similar spiro compounds, such as:
3-ethoxy-N-methylspiro[3.4]octan-1-amine: The non-hydrochloride form of the compound.
3-ethoxy-N-methylspiro[3.4]octan-1-amine acetate: A similar compound with an acetate group instead of a hydrochloride group.
3-ethoxy-N-methylspiro[3.4]octan-1-amine sulfate: A similar compound with a sulfate group instead of a hydrochloride group.
The uniqueness of this compound lies in its specific chemical structure and the presence of the hydrochloride group, which enhances its stability and solubility .
Properties
IUPAC Name |
3-ethoxy-N-methylspiro[3.4]octan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO.ClH/c1-3-13-10-8-9(12-2)11(10)6-4-5-7-11;/h9-10,12H,3-8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDODVRHVVIBDSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C12CCCC2)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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